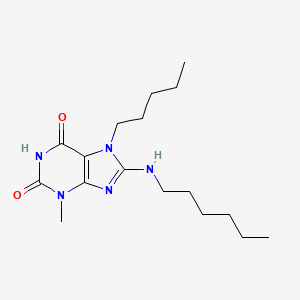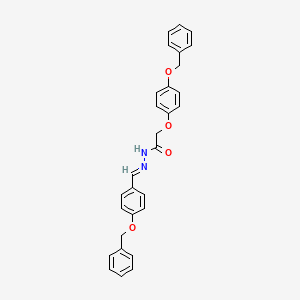![molecular formula C13H12N2O2S B15079071 N'-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B15079071.png)
N'-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C13H12N2O2S and a molecular weight of 260.317 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a hydrazide group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide typically involves the condensation of 4-hydroxyacetophenone with thiophene-2-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N’-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[1-(4-hydroxyphenyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[1-(4-hydroxyphenyl)ethylidene]-2-(2-thienyl)acetohydrazide
Uniqueness
N’-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide is unique due to its specific combination of a thiophene ring and a hydrazide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H12N2O2S |
|---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-9(10-4-6-11(16)7-5-10)14-15-13(17)12-3-2-8-18-12/h2-8,16H,1H3,(H,15,17)/b14-9+ |
InChI-Schlüssel |
NKTJLKGKXLLMKG-NTEUORMPSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)O |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15078988.png)
![N-(3-chloro-4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15078995.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15079011.png)
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B15079025.png)
![Ethyl 3-(3,4-dimethoxyphenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15079032.png)
![(5Z)-3-Octyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079034.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079037.png)
![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079055.png)
![(5Z)-3-Allyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079061.png)
![4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid](/img/structure/B15079067.png)
![N-(2,4-dimethylphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15079072.png)
![diisobutyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15079087.png)

